molecular formula C10H13N3O B2514658 1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine CAS No. 2380060-69-3

1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2514658
CAS No.: 2380060-69-3
M. Wt: 191.234
InChI Key: YIPOJPDVCHHIEH-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features both an imidazole ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting with the preparation of the imidazole ring and the tetrahydropyridine ring separately, followed by their coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the imidazole or tetrahydropyridine rings .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-imidazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the imidazole and tetrahydropyridine rings within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components .

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-8-11-7-9(12)10(14)13-5-3-2-4-6-13/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPOJPDVCHHIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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